molecular formula C9H10BrN3S B13243309 N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13243309
M. Wt: 272.17 g/mol
InChI Key: URASQMAHTBQWLU-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound that features a bromothiophene moiety linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 1-methyl-1H-pyrazol-3-amine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound is investigated for its electronic properties, making it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromothiophene moiety can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromothiophen-2-yl)methyl]-N-methylamine
  • 5-bromothiophene-2-carbaldehyde
  • 1-methyl-1H-pyrazol-3-amine

Uniqueness

N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to the combination of the bromothiophene and pyrazole moieties. This combination imparts distinct electronic and steric properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both synthetic and applied chemistry contexts.

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3S/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7/h2-5H,6H2,1H3,(H,11,12)

InChI Key

URASQMAHTBQWLU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(S2)Br

Origin of Product

United States

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